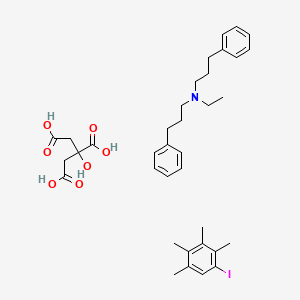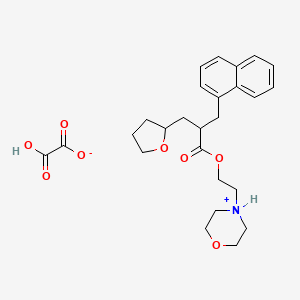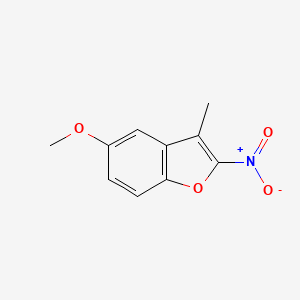![molecular formula C9H8F3NO3S B12807400 3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid CAS No. 70629-15-1](/img/structure/B12807400.png)
3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a compound that features a thiophene ring, a trifluoroacetyl group, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out in diethyl ether at 0°C. Trifluoroacetic anhydride is added dropwise to a stirred suspension of thiophene in diethyl ether. The mixture is stirred for 1 hour at 0°C, then evaporated to dryness.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Trifluoromethyl derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes
Wirkmechanismus
The mechanism of action of 3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The thiophene ring can interact with aromatic residues through π-π stacking interactions, further stabilizing the compound-protein complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Thienyl)-DL-alanine: A similar compound with a thiophene ring and an amino acid moiety.
3-(2-Thienyl)propanoic acid: Another thiophene derivative with a propanoic acid group.
Uniqueness
3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and the ability to form strong hydrogen bonds. These properties make it a valuable compound for various applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
70629-15-1 |
|---|---|
Molekularformel |
C9H8F3NO3S |
Molekulargewicht |
267.23 g/mol |
IUPAC-Name |
3-thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C9H8F3NO3S/c10-9(11,12)8(16)13-6(7(14)15)4-5-2-1-3-17-5/h1-3,6H,4H2,(H,13,16)(H,14,15) |
InChI-Schlüssel |
FYMPAKRCUUFCCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CC(C(=O)O)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


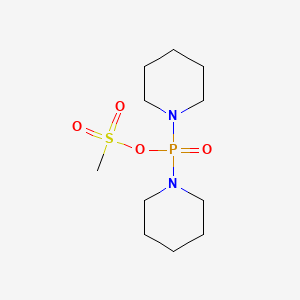
![4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12807343.png)



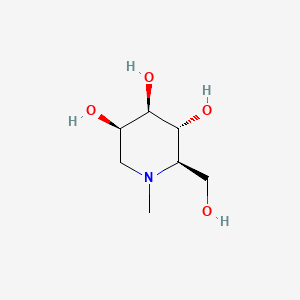
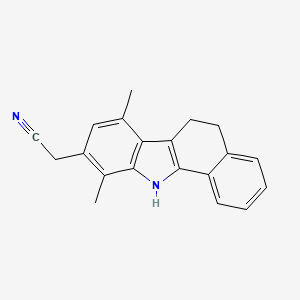


![[(1S,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12807385.png)

